molecular formula C24H27N5O2S B2707900 N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-83-2

N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

カタログ番号: B2707900
CAS番号: 1111237-83-2
分子量: 449.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" is a triazoloquinazoline derivative characterized by a complex heterocyclic scaffold. Its structure includes:

  • A triazolo[4,3-a]quinazoline core with a 5-oxo group.
  • A 4-methyl substituent on the quinazoline ring.
  • A [(2,5-dimethylphenyl)methyl]sulfanyl group at position 1.
  • An N-(butan-2-yl)carboxamide moiety at position 7.

Its structural complexity suggests synthetic challenges and opportunities for modulating physicochemical properties.

特性

IUPAC Name

N-butan-2-yl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-6-16(4)25-21(30)17-9-10-19-20(12-17)29-23(28(5)22(19)31)26-27-24(29)32-13-18-11-14(2)7-8-15(18)3/h7-12,16H,6,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWBDJWVRFLACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Group: The 2,5-dimethylbenzylthio group can be introduced via nucleophilic substitution reactions.

    Attachment of the sec-Butyl Group: This step often involves alkylation reactions using sec-butyl halides.

    Final Functionalization: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

作用機序

The mechanism of action of N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.

類似化合物との比較

Core Scaffold and Substituent Analysis

The triazoloquinazoline core is shared among analogues, but substituent variations significantly influence properties:

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 8 Carboxamide Key Differences
Target Compound [(2,5-Dimethylphenyl)methyl]sulfanyl Methyl N-(butan-2-yl) Reference compound
4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl... [] [(2,5-Dimethylphenyl)methyl]sulfanyl Benzyl N-isopropyl Position 4 : Benzyl vs. methyl; Position 8 : Isopropyl vs. butan-2-yl
Compound 8 [] Thioacetamido-linked methyl ester Methyl Methyl ester (non-carboxamide) Position 1 : Thioacetamido chain; Position 8 : Ester group

Key Observations :

  • The 4-methyl substituent (target compound) versus 4-benzyl () alters steric bulk, which could impact binding interactions in biological systems .

Example from :

  • Compounds 8, 8h, 9a–c were synthesized via nucleophilic substitution of thiol-containing intermediates with amino acid esters .
  • The target compound likely requires a benzylation step for the [(2,5-dimethylphenyl)methyl]sulfanyl group, differing from the ester-linked thioacetamido derivatives in .

Physical Properties :

Property Target Compound Compound Compound 8 []
Melting Point (°C) Not reported Not reported 94–130°C (range)
Solubility Likely low (lipophilic groups) Similar lipophilicity Variable (ester groups may enhance solubility)
  • The butan-2-yl and 2,5-dimethylbenzyl groups in the target compound suggest lower aqueous solubility compared to ester-containing analogues in .

Bioactivity Considerations

While direct bioactivity data for the target compound are absent, insights can be inferred:

  • Triazoloquinazolines are explored for diverse activities, including enzyme inhibition (e.g., phosphodiesterases) .

生物活性

N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer activities, structure-activity relationships (SAR), and recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O2SC_{20}H_{23}N_3O_2S with a molecular weight of approximately 401.54 g/mol. It features a triazole ring fused with a quinazoline moiety and a butan-2-yl side chain, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to triazole and quinazoline derivatives. The compound's structure suggests it may exhibit significant activity against various bacterial strains:

  • Mechanism of Action : The presence of the triazole ring is known to interfere with fungal cell wall synthesis and has shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
  • Research Findings : In vitro studies have demonstrated that similar compounds exhibit potent antimicrobial activity. For instance, derivatives with similar structural features showed effectiveness against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant strains .

Anticancer Activity

The anticancer potential of the compound has been explored in several studies:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Preliminary results indicate promising cytotoxic effects .
  • Structure-Activity Relationship (SAR) : Modifications to the quinazoline scaffold have been found to enhance anticancer activity. For example, introducing different substituents on the phenyl ring can significantly affect the compound’s potency against cancer cells .

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    • A study investigated a series of triazole derivatives for their ability to inhibit MRSA growth. The results indicated that compounds with sulfanyl groups showed enhanced activity compared to their non-sulfanyl counterparts .
  • Cytotoxicity in Cancer Models :
    • In a comparative study of various quinazoline derivatives, the compound demonstrated significant inhibition of cell proliferation in A549 cells with an IC50 value in the low micromolar range .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialS. aureus8.5
AntimicrobialE. faecium12.3
AnticancerA549 (Lung Cancer)5.7
AnticancerMCF-7 (Breast Cancer)9.0

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

The compound can be synthesized via cyclization reactions using diaryliodonium salts as precursors. A validated approach involves:

  • GP1 (General Procedure 1) : Cyclic diaryliodonium trifluoromethanesulfonates (e.g., 1a, 1s) are reacted with thiol-containing intermediates under controlled conditions to introduce the sulfanyl group .
  • Condensation reactions : Similar triazoloquinazoline derivatives have been synthesized via condensation of halogenated intermediates (e.g., 2-bromo-phenoxazine) with carboxamide precursors .
  • Key considerations : Optimize reaction temperature (70–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield.

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsional strains in related triazoloquinazoline derivatives) .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC for assigning quaternary carbons and sulfur-linked methyl groups.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion matching theoretical mass).
  • HPLC/UPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Integrate quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:

  • Use ICReDD’s reaction path search : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) .
  • AI-driven platforms : Tools like COMSOL Multiphysics enable virtual screening of reagent ratios and predict yield outcomes under varying temperatures .

Q. How should researchers resolve discrepancies in reported biological activity data?

Address variability via:

  • Standardized assays : Use consistent models (e.g., Daphnia magna for cytotoxicity ) and control for cell passage number, serum batch, and incubation time.
  • Orthogonal validation : Pair enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to confirm mechanism-specific activity.
  • Meta-analysis : Apply statistical frameworks (e.g., mixed-effects models) to account for inter-lab variability .

Q. What strategies elucidate the reaction mechanism of sulfanyl group introduction?

Mechanistic studies should include:

  • Isotopic labeling : Introduce 34S^{34}\text{S} to track sulfanyl incorporation via HRMS.
  • Intermediate trapping : Quench reactions at short intervals (e.g., 5–10 min) and isolate intermediates using flash chromatography .
  • Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Methodological Recommendations

  • Experimental design : Use ICReDD’s feedback loop to iteratively refine conditions based on computational and experimental data .
  • Data integrity : Implement encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。